4-溴丁-3-烯-1-醇

描述

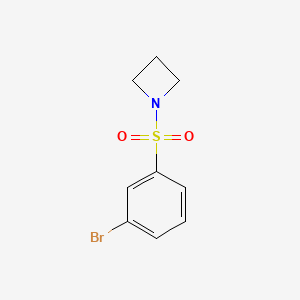

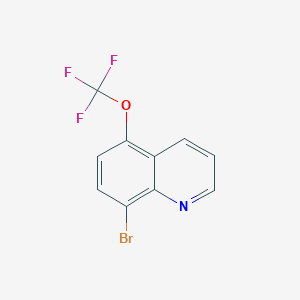

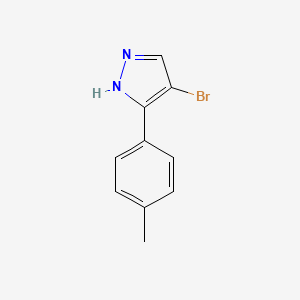

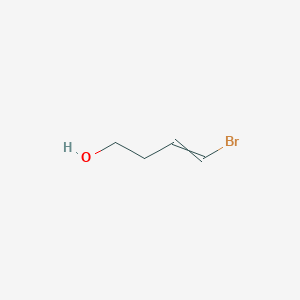

4-Bromobut-3-en-1-ol is an organic compound that belongs to the class of vinyl bromides . These are vinyl halides in which a bromine atom is bonded to an sp2-hybridised carbon atom . It has a molecular weight of 151.00 g/mol .

Synthesis Analysis

The synthesis of 4-Bromobut-3-en-1-ol involves a stereoselective nickel acetylacetonate catalyzed PhZnEt addition to but-1-ynylbenzene, generating an organozincate intermediate, which is then brominated . Another method involves acid hydrolysis under microwave activation .Molecular Structure Analysis

The molecular formula of 4-Bromobut-3-en-1-ol is C4H7BrO . The InChI code is 1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2/b3-1- . The compound has a topological polar surface area of 20.2 Ų .Chemical Reactions Analysis

The compound has a vapor pressure of 5.84E+003 Pa (43.8 mm Hg) and a log Koa of 2.748 . It undergoes atmospheric oxidation with an overall OH rate constant of 27.0513 E-12 cm3/molecule-sec .Physical And Chemical Properties Analysis

4-Bromobut-3-en-1-ol has a molecular weight of 151.00 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 149.96803 g/mol . The compound has a heavy atom count of 6 .科学研究应用

羰基烯丙基化

4-溴丁-3-烯-1-醇及相关化合物已被用于羰基烯丙基化过程。例如,1-溴丁-2-烯已在二氯甲烷-水两相体系中用于通过对醛的区域选择性加成来产生1-取代戊-3-烯-1-醇和2-甲基丁-3-烯-1-醇 (Masuyama, Kishida, & Kurusu, 1995)。

立体选择性环氧化

对4-溴-1-丁烯和3-丁烯-1-醇的立体选择性环氧化已通过各种利用烯烃的细菌进行。这项研究突出了溴原子或羟基对微生物环氧化的立体化学结果的影响 (Archelas, Hartmans, & Tramper, 1988)。

四氢吡喃酮的合成

3-溴丁-3-烯-1-醇已用于四氢吡喃酮的对映选择性合成。该方法涉及首先形成一个六元四氢吡喃基碳阳离子,然后进行亲核攻击和HBr的消除 (Bora, Shit, Sahu, & Saikia, 2023)。

四氟乙烯单元的引入

对4-溴-3,3,4,4-四氟-1-丁烯的还原偶联研究已探索将四氟乙烯单元顺利引入有机分子。这个过程可以高产率地产生各种加合物 (Konno et al., 2011)。

咪唑[1,2-a]吡啶-4-铵-8-醇衍生物

4-溴丁-2-烯酸酯与N-烷基咪唑反应被提出作为获得咪唑[1,2-a]吡啶-4-铵-8-醇衍生物的方法,对于各种化学应用至关重要 (Shelepyuk et al., 2015)。

环戊-2-烯-1-酮的溴化

4-溴丁-3-烯-1-醇衍生物已用于环戊-2-烯-1-酮的溴化,展示了溴化方法在有机化学中合成各种合成子的多功能性 (Shirinian et al., 2012)。

砷脂类化合物的合成

4-溴丁-1-烯已被用作合成通向砷酸和二硫代砷酸酯的合成途径的起始物质,突显了其在合成新化合物中的潜力 (Serves et al., 1995)。

生物催化生产

对(S)-4-溴-3-羟基丁酸酯的酶催化生产已被探索用于工业应用,特别是在他汀类化合物的生产中,这与4-溴丁-3-烯-1-醇在结构上相关 (Asako, Shimizu, & Itoh, 2009)。

作用机制

Target of Action

The primary target of 4-Bromobut-3-en-1-ol is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a bacterium that plays a crucial role in the oxidation of methane .

Mode of Action

It is known to interact with its target, the methane monooxygenase component a alpha chain .

安全和危害

生化分析

Biochemical Properties

4-Bromobut-3-en-1-ol plays a significant role in biochemical reactions, particularly in carbonyl allylation processes. It has been used in the synthesis of various organic compounds and as a reagent in different chemical reactions. The compound interacts with enzymes such as acetyltransferases, which catalyze the acetylation of 4-Bromobut-3-en-1-ol with acetic acid . Additionally, it has been utilized in stereoselective epoxidation reactions, highlighting its interaction with alkene-utilizing bacteria.

Molecular Mechanism

At the molecular level, 4-Bromobut-3-en-1-ol exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s interaction with acetyltransferases and its role in carbonyl allylation processes indicate its ability to modulate enzyme activity . Additionally, the compound’s involvement in stereoselective epoxidation suggests that it can influence the stereochemistry of biochemical reactions, thereby affecting gene expression and cellular function.

Metabolic Pathways

4-Bromobut-3-en-1-ol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. The compound’s role in carbonyl allylation and stereoselective epoxidation highlights its involvement in metabolic processes that influence metabolite levels and metabolic flux. Additionally, its interaction with acetyltransferases suggests its participation in acetylation reactions, further impacting metabolic pathways .

Subcellular Localization

The subcellular localization of 4-Bromobut-3-en-1-ol is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its involvement in acetylation and epoxidation reactions indicates that it may localize to regions where these processes are prominent, such as the endoplasmic reticulum or mitochondria .

属性

IUPAC Name |

4-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-1-2-4-6/h1,3,6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSVHRDXHIRTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。